4-Hydroxypyrrolidine-2-carboxamide
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Overview
Description
4-Hydroxypyrrolidine-2-carboxamide is a chemical compound with the molecular formula C5H10N2O2 and a molecular weight of 130.15 g/mol It is a derivative of pyrrolidine, featuring a hydroxyl group at the fourth position and a carboxamide group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxypyrrolidine-2-carboxamide typically involves the reaction of 4-hydroxyproline with ammonia or an amine under specific conditions.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxypyrrolidine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Formation of 4-oxopyrrolidine-2-carboxamide.
Reduction: Formation of 4-aminopyrrolidine-2-carboxamide.
Substitution: Formation of various substituted pyrrolidine derivatives.
Scientific Research Applications
4-Hydroxypyrrolidine-2-carboxamide is utilized in several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Mechanism of Action
The mechanism of action of 4-Hydroxypyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and carboxamide groups allow it to form hydrogen bonds and other interactions with active sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of enzymatic pathways, depending on the specific application .
Comparison with Similar Compounds
4-Hydroxyproline: A precursor in the synthesis of 4-Hydroxypyrrolidine-2-carboxamide, sharing similar structural features.
4-Hydroxy-2-pyrrolidinone: Another hydroxylated pyrrolidine derivative with different functional groups.
4-Hydroxy-2-pyrrolidinecarboxylic acid: Similar in structure but with a carboxylic acid group instead of a carboxamide.
Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
4-hydroxypyrrolidine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(9)4-1-3(8)2-7-4/h3-4,7-8H,1-2H2,(H2,6,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSXAYGYRGXDSQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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